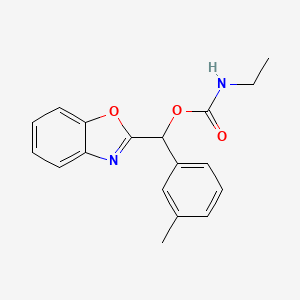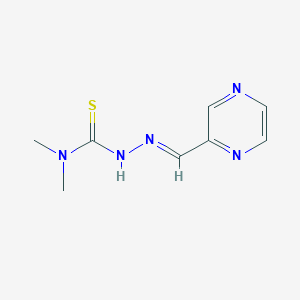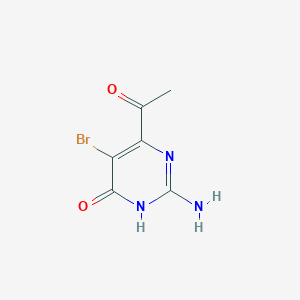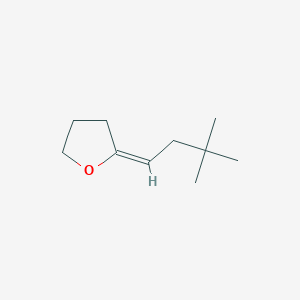
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- is a heterocyclic compound with a pyridazinone core. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 5th position. Pyridazinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with appropriate diketones or keto acids.
Substitution Reactions:
Alkylation and Aryl Substitution: The methyl group at the 2nd position and the phenyl group at the 5th position can be introduced through alkylation and arylation reactions, respectively, using appropriate alkyl halides and aryl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(4-methylphenyl)-: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
Uniqueness
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-phenyl- is unique due to the specific combination of substituents, which can influence its biological activity and chemical reactivity. The presence of the phenyl group at the 5th position, in particular, may enhance its interaction with certain biological targets, making it a compound of interest in medicinal chemistry.
特性
CAS番号 |
663953-56-8 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)10(12)9(7-13-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
OIAYSURGFZJMHY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)

![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)



![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)


